molecular formula C16H16N2 B576484 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine CAS No. 10314-96-2

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine

Cat. No.: B576484
CAS No.: 10314-96-2
M. Wt: 236.318
InChI Key: PPXRVAYEODRGAL-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine is a functionalized indolizine derivative, a scaffold recognized as an excellent, multi-targeted framework in modern medicinal chemistry . The indolizine core is a fused bicyclic nitrogen system of significant interest due to its planar structure, extended conjugation, and capacity for robust π-stacking and hydrogen bonding interactions with diverse biological targets . Research into indolizine-based compounds has demonstrated a wide array of pharmacological activities, with notable promise in anticancer applications. These mechanisms include the inhibition of critical processes such as tubulin polymerization, disruption of EGFR signaling pathways, and the induction of apoptosis in various cancer cell lines . Recent investigations highlight that introducing specific substituents, such as the 2-(pyridin-4-yl)ethyl group in this compound, can be leveraged to fine-tune properties like binding affinity and selectivity towards biological targets . The structural features of this compound make it a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of heterocyclic scaffolds and for developing next-generation therapeutic agents, particularly in oncology and targeted therapy .

Properties

IUPAC Name

2-methyl-3-(2-pyridin-4-ylethyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-12-15-4-2-3-11-18(15)16(13)6-5-14-7-9-17-10-8-14/h2-4,7-12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXRVAYEODRGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)CCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698576
Record name 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-96-2
Record name 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chichibabin Cyclization Method

The Chichibabin reaction, a classical route to indolizines, involves cyclization of pyridinium salts derived from α-picoline (2-methylpyridine) and α-halogenoketones. For 2-methyl-3-(2-(pyridin-4-yl)ethyl)indolizine, the synthesis begins with quaternization of α-picoline using a bromoketone containing the pyridin-4-yl ethyl moiety. The pyridinium intermediate undergoes base-mediated cyclization to form the indolizine core.

Reaction Scheme:

α-Picoline+BrCH2CO-(CH2)2-Pyridin-4-ylQuaternizationPyridinium SaltNaHCO3H2O/EtOHThis compound\text{α-Picoline} + \text{BrCH}2\text{CO-(CH}2\text{)}2\text{-Pyridin-4-yl} \xrightarrow{\text{Quaternization}} \text{Pyridinium Salt} \xrightarrow[\text{NaHCO}3]{\text{H}_2\text{O/EtOH}} \text{this compound}

Key challenges include the synthesis of the specialized bromoketone precursor. Yields for analogous indolizines via this method range from 45–65%, depending on substituent steric effects.

Scholtz Acetylation Method

The Scholtz method involves acetylation of α-picoline derivatives followed by cyclization. While primarily used for 1-acetylindolizines, modifications allow introduction of the pyridin-4-yl ethyl group at C(3). For example, reacting 2-(pyridin-4-yl)ethylmagnesium bromide with 1-acetyl-3-bromoindolizine under Kumada coupling conditions achieves the desired substitution.

Limitations:

  • Requires multi-step synthesis.

  • Moderate yields (~50%) due to competing side reactions.

Transition Metal-Catalyzed Strategies

Copper-Catalyzed 1,3-Dipolar Cycloaddition

Copper catalysts enable 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkenes. For the target compound, a pyridinium ylide derived from 2-methylpyridine reacts with a dipolarophile containing the pyridin-4-yl ethyl group (e.g., 4-vinylpyridine derivative). This method offers regioselectivity and functional group tolerance.

Typical Conditions:

  • Catalyst: CuI (10 mol%).

  • Base: K2_2CO3_3.

  • Solvent: DMF, 80°C, 12 h.

  • Yield: 60–75%.

Palladium-Mediated Cross-Coupling

Late-stage functionalization via Suzuki-Miyaura coupling introduces the pyridin-4-yl ethyl group. For instance, 3-bromo-2-methylindolizine reacts with (2-(pyridin-4-yl)ethyl)boronic acid under Pd(PPh3_3)4_4 catalysis.

Optimized Parameters:

  • Pd(PPh3_3)4_4 (5 mol%).

  • K3_3PO4_4, DME/H2_2O, 90°C.

  • Yield: 70–85%.

Metal-Free Methodologies

Cascade Michael Addition-Cyclization

A recent metal-free approach utilizes bromonitroolefins and 2-(pyridin-2-yl)acetates. For the target compound, substituting the acetate with a pyridin-4-yl ethyl-modified nitroolefin enables a Michael addition-intramolecular cyclization sequence.

Mechanistic Pathway:

  • Michael Addition: 2-(Pyridin-4-yl)ethyl bromonitroolefin reacts with methyl 2-(pyridin-2-yl)acetate.

  • Tautomerization: Forms an enolate intermediate.

  • Cyclization: Intramolecular nucleophilic substitution closes the indolizine ring.

  • Nitro Elimination: Releases nitrous acid to yield the final product.

Conditions:

  • Na2_2CO3_3, THF, 80°C, 24–48 h.

  • Yield: 55–80%.

Base-Promoted Cyclodehydration

Cyclodehydration of N-propargylpyridinium salts offers a one-pot route. The propargyl group incorporates the pyridin-4-yl ethyl substituent, which cyclizes under basic conditions.

Example:

N-Propargyl-2-methylpyridinium SaltKOHMeOH, ΔThis compound\text{N-Propargyl-2-methylpyridinium Salt} \xrightarrow[\text{KOH}]{\text{MeOH, Δ}} \text{this compound}

Yield: ~65%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Chichibabin CyclizationAqueous base, 80°C45–65%Simple reagentsLimited substrate availability
Copper CatalysisCuI, DMF, 80°C60–75%High regioselectivityRequires inert atmosphere
Palladium Cross-CouplingPd(PPh3_3)4_4, 90°C70–85%Late-stage functionalizationCostly catalysts
Metal-Free CascadeNa2_2CO3_3, THF55–80%No transition metalsLong reaction times

Mechanistic Insights and Optimization

  • Chichibabin Method: The rate-determining step is pyridinium salt formation. Polar solvents (e.g., ethanol) enhance cyclization efficiency.

  • Metal-Free Cascade: Electron-withdrawing groups on the nitroolefin accelerate the Michael addition step.

  • Palladium Catalysis: Bulky phosphine ligands (e.g., SPhos) improve coupling yields by mitigating homo-coupling side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

The substituent positions and types significantly influence the physicochemical and biological properties of indolizines. Key structural analogs include:

Compound Name Substituents (Positions) Key Structural Features
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine 2-Me, 3-(pyridin-4-yl ethyl) Pyridine ring enhances π-stacking and coordination potential
2-Acetylindolizine (159) 2-Acetyl Electron-withdrawing acetyl group modulates reactivity
Ethyl 7-Acetyl-3-benzoyl-indolizine-1-carboxylate (2a-r) 7-Acetyl, 3-benzoyl, 1-ester Ester and benzoyl groups enhance lipophilicity
2-(N-n-butylcarboxamido)indolizine (187) 2-Carboxamido (n-butyl) Polar carboxamide group improves solubility
2-(4-Methoxyphenyl)indolizine 2-(4-MeO-phenyl) Methoxy group enhances electron-donating effects

Key Observations :

  • Position 2 substituents : Acetyl (159) and carboxamido (187) groups introduce polarity, whereas methyl (target compound) and aryl (2a-r, ) groups modulate steric and electronic effects.
  • Position 3 substituents : The pyridin-4-yl ethyl group in the target compound contrasts with benzoyl (2a-r) or hydrogen (159, 187), impacting π-π interactions and binding affinity.

Key Comparisons :

  • Transition metal-free methods (e.g., ) align with green chemistry trends, contrasting with traditional Ac₂O-mediated cyclizations .

Physicochemical and Pharmacological Properties

Limited data exist for the target compound, but analogs provide benchmarks:

Compound Melting Point (°C) Solubility Pharmacological Activity
2-(N-n-butylcarboxamido)indolizine (187) 75–77 Soluble in polar solvents (DMF, DMSO) Not reported
Ethyl 7-Acetyl-3-benzoyl derivatives (2a-r) Not reported Moderate in DMF In vitro anticancer activity
2-(4-Methoxyphenyl)indolizine Not reported Likely hydrophobic Safety data available (GHS)

Notable Gaps:

  • No melting point or solubility data are available for the target compound.

Biological Activity

2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine is a compound belonging to the indolizine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique indolizine structure characterized by a fused bicyclic system that includes a nitrogen atom, along with a pyridine moiety that enhances its biological reactivity. The presence of functional groups such as methyl and pyridinyl ethyl contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.
  • Antiviral Properties : Investigations have highlighted its potential in antiviral applications, particularly against HIV.
  • Anticancer Effects : The compound has been explored for its anticancer properties, with mechanisms involving inhibition of cancer cell proliferation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes, modulating their activity. For instance, it may inhibit enzymes involved in tumor growth or act on viral replication pathways.

Antitubercular Activity

A study investigated the anti-tubercular activity of various indolizine derivatives, including this compound. The compound demonstrated significant inhibitory effects against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Antiviral Research

In exploring its antiviral potential, the compound was evaluated as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It showed promising activity against HIV strains, with structural modifications enhancing its efficacy while reducing cytotoxicity .

Synthesis and Yield

The synthesis of this compound has been optimized using various methods, including microwave-assisted techniques that yield high purity and fluorescence properties . The compound's synthesis often results in moderate to high yields (up to 85%) depending on the reaction conditions and substrates used .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to related compounds:

Compound NameBiological ActivityUnique Attributes
This compoundAntimicrobial, Antiviral, AnticancerEnhanced reactivity due to pyridine moiety
Indole-3-carboxaldehydeAnti-inflammatoryExhibits neuroprotective effects
4-PyridylindolePotential anti-cancerKnown for selective receptor binding

Q & A

Basic Research Question

  • 1^1H NMR : Pyridinyl protons resonate at δ 8.5–7.5 ppm, while indolizine protons appear as multiplet signals (δ 6.5–7.2 ppm). Methyl groups at C2 show singlets near δ 2.1–2.3 ppm .
  • IR : Stretching vibrations for C=N (pyridine) at ~1600 cm1^{-1} and C=C (indolizine) at ~1500 cm1^{-1} confirm backbone integrity .
  • MS : Molecular ion peaks (e.g., [M+H]+^+) should align with calculated masses (±1 Da). For example, a molecular formula of C17_{17}H17_{17}N3_3 would yield [M+H]+^+ ≈ 264.15 .

What biological activities are associated with pyridinyl-substituted indolizines, and how do researchers validate these effects?

Basic Research Question
Pyridinyl-indolizines are studied for CRTH2 antagonism (anti-inflammatory) and alkaloid-like bioactivity (e.g., antimicrobial). Validation methods include:

  • In vitro assays : Competitive binding assays (e.g., cAMP modulation for CRTH2) .
  • SAR studies : Comparing activity of analogs with substituent variations (e.g., methyl vs. nitro groups at C2) .

How can researchers optimize low-yielding cross-coupling steps in synthesizing 2-(pyridin-4-yl)ethyl side chains?

Advanced Research Question
Low yields often stem from steric hindrance or catalyst deactivation . Strategies include:

  • Catalyst screening : Fe2_2O3_3@SiO2_2/In2_2O3_3 improves coupling efficiency in pyridine systems (yield increase from 45% to 72%) .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst stability .

What challenges arise in functionalizing the indolizine C3 position, and how are regioselectivity issues addressed?

Advanced Research Question
C3 functionalization competes with C1/C2 reactivity. Solutions include:

  • Directing groups : Acetyl or ester groups at C1/C2 bias electrophilic substitution toward C3 .
  • HFIP-promoted Friedel-Crafts reactions : Achieve C3-(hetero)arylation with >80% regioselectivity .

How should researchers resolve contradictions in spectral data for indolizine derivatives?

Advanced Research Question
Discrepancies in NMR/MS data often arise from tautomerism or residual solvents . Mitigation steps:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., enamine-imine shifts) .
  • High-resolution MS : Distinguishes molecular ions from adducts (e.g., sodium or potassium clusters) .
  • DSC/TGA : Confirms purity by detecting solvent/moisture residues .

What computational methods support structure-activity relationship (SAR) studies for pyridinyl-indolizines?

Advanced Research Question

  • Docking simulations : Predict binding affinity to targets like CRTH2 using AutoDock Vina .
  • DFT calculations : Analyze electronic effects of substituents (e.g., methyl groups enhance electron density at C3) .

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